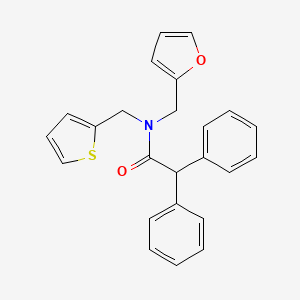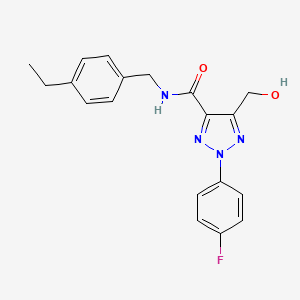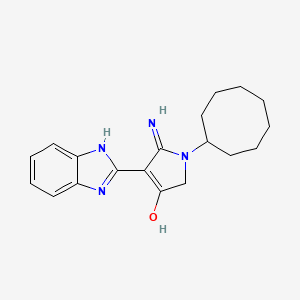![molecular formula C21H22N2O B11383978 2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl(phenyl)methanol](/img/structure/B11383978.png)
2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl(phenyl)methanol: is a complex organic compound with the following structure:
Structure: C15H18N2O
It belongs to the class of pyrazino[3,2,1-jk]carbazoles . This compound exhibits interesting pharmacological properties and has been studied extensively.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of an appropriate precursor, followed by functionalization. For example, a key intermediate could be 3-benzyl-8-methyl-2-oxo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole . Further reduction or modification of this intermediate leads to the desired compound.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Commonly used reagents include reducing agents, acid catalysts, and protecting groups.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ efficient synthetic strategies to obtain reasonable yields of this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Can be reduced to generate the corresponding alcohol or amine.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Hydrogenation catalysts: (e.g., palladium on carbon) for reduction.
Strong acids: (e.g., sulfuric acid) for cyclization.
Nucleophiles: (e.g., amines, alkoxides) for substitution.
Major Products:: The major products depend on the specific reaction conditions and the starting materials used. These could include derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as an antidepressant due to its pharmacological effects .
Chemistry: Used as a building block for more complex molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific receptors or enzymes, affecting neurotransmitter levels or cellular signaling pathways.
Comparison with Similar Compounds
While there are related pyrazino[3,2,1-jk]carbazoles, the unique features of this compound set it apart. Similar compounds include 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride and 1-(3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)ethanone .
Properties
Molecular Formula |
C21H22N2O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-12-yl(phenyl)methanol |
InChI |
InChI=1S/C21H22N2O/c24-21(14-5-2-1-3-6-14)15-9-10-19-17(13-15)16-7-4-8-18-20(16)23(19)12-11-22-18/h1-3,5-6,9-10,13,18,21-22,24H,4,7-8,11-12H2 |
InChI Key |
AHBSFBQHTBVUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)C(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}methanone](/img/structure/B11383906.png)
![4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B11383914.png)



![3-ethyl-6-(4-methoxyphenyl)-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383933.png)

![N-(3,5-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383953.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B11383955.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383974.png)
![3,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11383989.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-propan-2-ylurea](/img/structure/B11384002.png)
